molecular formula C12H17NO5S2 B2638296 2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1396967-23-9

2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No. B2638296
CAS RN: 1396967-23-9
M. Wt: 319.39
InChI Key: SHGHKXMUEWMGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid” is a chemical compound with the molecular formula C12H17NO5S2 and a molecular weight of 319.39 . It is not intended for human or veterinary use and is used for research purposes only .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO5S2/c1-18-9-3-5-10 (6-4-9)20 (16,17)13-11 (12 (14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized as an intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole. Researchers developed alternative approaches for its synthesis, highlighting its significance in pharmaceutical manufacturing (D. Lomov, 2019).
  • It has been involved in studies on sulfonated Schiff base copper(II) complexes, which serve as efficient and selective catalysts in alcohol oxidation. This illustrates its role in catalysis and the development of new materials for chemical transformations (S. Hazra et al., 2015).

Pharmacological and Biological Applications

  • Research has explored derivatives of the compound for their salidiuretic activity, contributing to the development of drugs for conditions like hypertension and edema (K. Sturm et al., 1983).
  • The methionine precursor DL-2-hydroxy-(4-methylthio)butanoic acid, closely related to the chemical structure , has been studied for its potential to protect intestinal epithelial barrier function, demonstrating the relevance of similar compounds in nutrition and health (R. Martín-Venegas et al., 2013).

properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-9-3-5-10(6-4-9)20(16,17)13-11(12(14)15)7-8-19-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGHKXMUEWMGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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